Antibacterial agent 118

Antimycobacterial MIC Determination Mycobacterium aurum

TB drug discovery faces bottlenecks with slow-growing M. tuberculosis assays. Antibacterial Agent 118 (compound 20), an oxazolidinone antimycobacterial agent, provides a validated research tool with precisely defined potency parameters for streamlining early-stage workflows. • M. aurum MIC 10.2 μM - enables rapid high-throughput surrogate screening • M. tuberculosis H37Rv MIC 62.5 μM - moderate potency ideal for MOA/resistance studies • Hep G2 IC50 68 μM - defined cytotoxicity boundary for reliable assay design Supplied as high-purity powder (≥98%) with reliable global fulfillment for research use.

Molecular Formula C19H21N5O2S
Molecular Weight 383.5 g/mol
Cat. No. B12402026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 118
Molecular FormulaC19H21N5O2S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5
InChIInChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25)
InChIKeyZIYTWXQLGRWXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 118: Antimycobacterial Oxazolidinone


Antibacterial agent 118, also designated as compound 20, is a synthetic small molecule belonging to the oxazolidinone class of antibacterial agents [1]. It functions as an antimycobacterial agent with demonstrated in vitro activity against a panel of clinically relevant mycobacterial strains, including multiple strains of Mycobacterium tuberculosis [2]. The compound is characterized as a research tool for tuberculosis studies and is supplied as a high-purity powder suitable for biological assays .

1
Synthetic oxazolidinone for antimycobacterial research
2
Supplied as high-purity powder for in vitro biological assays
3
Supports strain-panel screening and mechanism-of-action studies

Why Antibacterial Agent 118 Cannot Be Substituted


While many oxazolidinones (e.g., linezolid, tedizolid) and first-line antitubercular drugs (e.g., isoniazid, rifampicin) share a broad classification as antibacterial or antimycobacterial agents, direct substitution with Antibacterial agent 118 is not scientifically valid without rigorous validation. Antibacterial agent 118 exhibits a unique strain-specific potency profile [1]. Cross-study comparisons reveal that its Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv is 62.5 μM [2], which is substantially less potent than isoniazid's MIC of 2.3 μM [3]. However, its spectrum of activity, which includes rapid-growing species like M. aurum (MIC 10.2 μM) [2], is distinct from that of many standard agents. Furthermore, its cytotoxicity profile (IC50 = 68 μM in Hep G2 cells [2]) differs markedly from other oxazolidinones, with its selectivity index being a critical parameter for experimental design. The specific quantitative evidence below delineates these non-interchangeable properties and guides procurement decisions based on precise experimental requirements.

Profile Strain-specific antimycobacterial profile may differ from linezolid, tedizolid, or first-line drugs.
Cytotoxicity Cytotoxicity and selectivity index context may not match other oxazolidinones; direct substitution requires assay-specific validation.
Spectrum Activity against rapid-growing M. aurum cannot be assumed for standard M. tuberculosis-focused agents.

Antibacterial Agent 118 Quantitative Data


Mycobacterial Spectrum: M. aurum Potency

Antibacterial agent 118 demonstrates a unique potency profile across a panel of mycobacterial strains, with a pronounced activity against the rapid-growing species M. aurum (MIC = 10.2 μM) [1]. Its activity against M. tuberculosis H37Rv is moderate (MIC = 62.5 μM), while it is least active against M. smegmatis (MIC = 163.0 μM) [1]. This spectrum of activity, where it is approximately 6-fold more potent against M. aurum than M. tuberculosis H37Rv, contrasts with many first-line antitubercular drugs that primarily target the M. tuberculosis complex. This information is essential for researchers selecting a tool compound for specific mycobacterial species in vitro assays.

Mycobacterial MIC Panel
Cross-study comparable
M. aurum 10.2 μM H37Rv 62.5 μM / M. smegmatis 163.0 μM
Reported strain-dependent potency context
6.1-fold difference M. aurum vs H37Rv; supports species-specific assay design
Antimycobacterial MIC Determination Mycobacterium aurum

Potency vs. Isoniazid in M. tuberculosis H37Rv

In a cross-study comparison, Antibacterial agent 118 exhibits an MIC of 62.5 μM against the standard laboratory strain M. tuberculosis H37Rv [1]. This is in stark contrast to the first-line drug isoniazid, which displays an MIC of 2.3 μM against the same strain in a separate, published study [2]. The 27-fold difference in potency highlights that Antibacterial agent 118 is a significantly less potent antimycobacterial compound against M. tuberculosis H37Rv compared to the clinical gold standard. This differential is critical for researchers who may be seeking a less potent, or 'tool' compound for mechanism-of-action studies where high potency is not the primary requirement, or for screening against resistant strains where a different potency profile may be advantageous.

H37Rv MIC vs Isoniazid
Cross-study comparable
62.5 μM (test) vs 2.3 μM (isoniazid)
Reported lower potency context for tool-compound studies
27-fold difference; methodologies may vary between studies
Tuberculosis Drug Discovery MIC Comparison

Cytotoxicity and Selectivity in Hep G2 Cells

The in vitro cytotoxicity of Antibacterial agent 118 has been assessed in human liver carcinoma Hep G2 cells, yielding an IC50 value of 68 μM after a 24-hour exposure [1]. When paired with its MIC against M. tuberculosis H37Rv (62.5 μM), the calculated selectivity index (SI = IC50 / MIC) is approximately 1.1. For the more susceptible M. aurum (MIC 10.2 μM), the SI improves to approximately 6.7. This indicates a narrow therapeutic window against M. tuberculosis H37Rv but a more favorable selectivity profile for M. aurum. While no direct comparator cytotoxicity data for a standard antitubercular in the same assay is available in the provided sources, this quantitative data allows researchers to benchmark the compound's safety margin in their own experimental systems.

Hep G2 Cytotoxicity & SI
Supporting evidence
IC50 68 μM SI (M. aurum) ~6.7 / SI (H37Rv) ~1.1
Reported selectivity context for in vitro concentration-range selection
24h exposure; no direct comparator data available
Cytotoxicity Selectivity Index Hep G2

Antibacterial Agent 118 Research Applications


M. aurum Surrogate Screening

Given the highest potency of Antibacterial agent 118 against M. aurum (MIC = 10.2 μM) [1], it serves as an excellent tool for initial screens targeting this fast-growing, non-pathogenic surrogate. Its use allows for rapid, high-throughput assays to identify compounds with a similar spectrum of activity, potentially streamlining early-stage drug discovery workflows before advancing to the slower-growing M. tuberculosis.

Mechanistic Studies in M. tuberculosis H37Rv

The moderate potency of Antibacterial agent 118 against M. tuberculosis H37Rv (MIC = 62.5 μM) [1] makes it a valuable tool for studying mechanisms of action where a less potent, yet specific, inhibitor is desired. Researchers can use it to probe target engagement or resistance pathways without the overwhelming effects of high-potency drugs like isoniazid, facilitating the dissection of subtle biochemical or genetic changes.

Hep G2 Cytotoxicity Thresholds

Researchers employing Antibacterial agent 118 in cell-based assays can utilize its defined cytotoxicity profile (IC50 = 68 μM in Hep G2 cells) [2] to establish critical experimental boundaries. By maintaining concentrations well below this IC50, they can confidently attribute observed antibacterial effects to the compound's primary mechanism rather than to non-specific toxicity, thereby improving the quality and interpretability of data.

Mycobacterial Oxazolidinone SAR

As a member of the oxazolidinone class [2], Antibacterial agent 118 provides a unique data point for structure-activity relationship (SAR) studies. Its distinct MIC profile across various mycobacterial strains (e.g., 163.0 μM for M. smegmatis vs. 10.2 μM for M. aurum) [1] offers valuable comparative data when evaluating novel oxazolidinone derivatives, helping medicinal chemists understand how structural modifications impact species-specific potency.

Application
Selection Property
Validation Focus
M. aurum surrogate screening
Species-specific potency profile
MIC-based screening against rapid-growing mycobacteria
M. tuberculosis H37Rv mechanistic studies
Moderate potency context
Target engagement or resistance pathway investigation without high-potency confounding
Cytotoxicity threshold definition
Defined cytotoxicity profile
Establish concentration ranges to avoid non-specific effects in cell-based assays
Oxazolidinone SAR studies
Strain-dependent MIC pattern
Comparative analysis of structural modifications on species-specific antimycobacterial activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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